Regioisomeric Structural Differentiation: 1-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-5-amine vs 2-(1H-Imidazol-1-yl)-2,3-dihydro-1H-inden-1-ylamine
The target compound is a 1,5-disubstituted indane, whereas the closest commercially catalogued analog, 2-(1H-imidazol-1-yl)-2,3-dihydro-1H-inden-1-ylamine (CAS 954275-47-9), is a 1,2-disubstituted isomer . The position of the amine group relative to the imidazole anchor point is inverted, resulting in a distinct molecular shape and electrostatic surface. No quantitative bioactivity data are available for a direct head-to-head comparison; however, the SAMDC patent class explicitly claims imidazole-substituted indanes where the substitution pattern dictates inhibitory activity [1]. The absence of cross-activity data between these regioisomers underscores that they should not be considered interchangeable.
| Evidence Dimension | Regioisomeric identity (substitution pattern) |
|---|---|
| Target Compound Data | Imidazole at indan-1-position; amine at indan-5-position |
| Comparator Or Baseline | 2-(1H-imidazol-1-yl)-2,3-dihydro-1H-inden-1-ylamine (CAS 954275-47-9): imidazole at indan-2-position; amine at indan-1-position |
| Quantified Difference | Structural isomer shift: imidazole position moves from C1 to C2; amine moves from C5 to C1. Molecular formula identical (C12H13N3), but spatial arrangement altered. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data (no biological assay conducted) |
Why This Matters
Procurement of the correct regioisomer is critical because even structurally identical constitutional isomers can exhibit profoundly different biological activity; ordering the wrong isomer will invalidate any downstream SAR or screening campaign.
- [1] EP0808309B1 - Imidazole derivatives, their preparation and their use as s-adenosylmethionine decarboxylase (=samdc) inhibitors. Google Patents. https://patents.google.com/patent/EP0808309B1/ View Source
